molecular formula C19H17FN2O4S B4242746 6-[4-(2-Fluoro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one

6-[4-(2-Fluoro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one

Cat. No.: B4242746
M. Wt: 388.4 g/mol
InChI Key: KDKVLMZUFLFCOB-UHFFFAOYSA-N
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Description

6-[4-(2-Fluoro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a piperazinyl moiety, and a sulfonyl group attached to the chromen-2-one core

Future Directions

The future research directions could involve further investigation into the anti-tumor mechanisms of “6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one” and its potential applications in cancer therapy . Additionally, the synthesis of more complex and diverse coumarin derivatives could be explored for their potential in the field of anti-tumor therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Fluoro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Piperazinyl Group: The piperazinyl group can be introduced by reacting the chromen-2-one intermediate with 1-(2-fluorophenyl)piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Fluoro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[4-(2-Fluoro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • **7-{3-[4-(4-fluorophenyl)-1-piperazinyl]propoxy}-2H-chromen-2-one
  • **8-([4-(4-fluorophenyl)piperazin-1-yl]sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Uniqueness

6-[4-(2-Fluoro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the piperazinyl and sulfonyl groups contribute to its potential interactions with biological targets.

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-16-3-1-2-4-17(16)21-9-11-22(12-10-21)27(24,25)15-6-7-18-14(13-15)5-8-19(23)26-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKVLMZUFLFCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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